molecular formula C15H10FN3O2S B5831572 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B5831572
M. Wt: 315.3 g/mol
InChI Key: BQFJSQKOQMGJBB-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a fluorophenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with thiourea under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-(4-fluorophenyl)-N-(3-aminophenyl)-1,3-thiazol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-N-(3-aminophenyl)-1,3-thiazol-2-amine: Similar structure but with an amino group instead of a nitro group.

    4-(4-chlorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2S/c16-11-6-4-10(5-7-11)14-9-22-15(18-14)17-12-2-1-3-13(8-12)19(20)21/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFJSQKOQMGJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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